molecular formula C11H13NO5S B6329534 8-Ethoxyquinoline-5-sulfonic acid hydrate;  98% CAS No. 2301848-76-8

8-Ethoxyquinoline-5-sulfonic acid hydrate; 98%

Cat. No. B6329534
CAS RN: 2301848-76-8
M. Wt: 271.29 g/mol
InChI Key: SPUSFIPSFDZEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Ethoxyquinoline-5-sulfonic acid hydrate is a chemical compound with the molecular formula C11H11NO4S and a molecular weight of 253.27 . It appears as a white to orange to green powder or crystalline substance . It is used as a reagent for the determination of trace metals .


Molecular Structure Analysis

The molecular structure of 8-Ethoxyquinoline-5-sulfonic acid hydrate can be viewed using Java or Javascript . The InChI code for this compound is 1S/C11H11NO4S.H2O/c1-2-16-9-5-6-10 (17 (13,14)15)8-4-3-7-12-11 (8)9;/h3-7H,2H2,1H3, (H,13,14,15);1H2 .


Physical And Chemical Properties Analysis

8-Ethoxyquinoline-5-sulfonic acid hydrate is a solid at 20°C . Its purity, as determined by HPLC, is greater than 98.0% . The water content is less than 8.0% .

Scientific Research Applications

8-Ethoxyquinoline-5-sulfonic acid hydrate; 98% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, such as quinoline derivatives, sulfonamides, and amides. It has also been used as a catalyst in the synthesis of polymers and other materials. In addition, 8-Ethoxyquinoline-5-sulfonic acid hydrate; 98% has been used in the study of the mechanism of action of various enzymes, such as cytochrome P450 and nitric oxide synthase.

Advantages and Limitations for Lab Experiments

The main advantage of using 8-Ethoxyquinoline-5-sulfonic acid hydrate; 98% in laboratory experiments is that it is relatively easy to synthesize and is available in high purity. In addition, the compound is relatively stable and has a low toxicity. However, 8-Ethoxyquinoline-5-sulfonic acid hydrate; 98% is not very soluble in organic solvents and may not be suitable for certain types of experiments.

Future Directions

There are a number of possible future directions for the use of 8-Ethoxyquinoline-5-sulfonic acid hydrate; 98% in scientific research. These include further studies of its mechanism of action, its effects on other enzymes, its potential use as a drug target, and its potential use as a therapeutic agent. In addition, further research could be conducted on its potential applications in the synthesis of other organic compounds and materials.

Synthesis Methods

8-Ethoxyquinoline-5-sulfonic acid hydrate; 98% can be synthesized using a variety of methods. The most common method of synthesis involves the reaction of ethyl iodide with 5-sulfonamidoquinoline in the presence of a base such as sodium hydroxide. This reaction produces 8-Ethoxyquinoline-5-sulfonic acid hydrate; 98% in a yield of approximately 98%. Other methods of synthesis involve the reaction of ethyl bromide with 5-sulfonamidoquinoline and the reaction of ethyl chloride with 5-sulfonamidoquinoline in the presence of a base.

Safety and Hazards

When handling 8-Ethoxyquinoline-5-sulfonic acid hydrate, it is recommended to use in a well-ventilated place and wear suitable protective clothing. Avoid contact with skin and eyes, and avoid formation of dust and aerosols .

properties

IUPAC Name

8-ethoxyquinoline-5-sulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S.H2O/c1-2-16-9-5-6-10(17(13,14)15)8-4-3-7-12-11(8)9;/h3-7H,2H2,1H3,(H,13,14,15);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUSFIPSFDZEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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